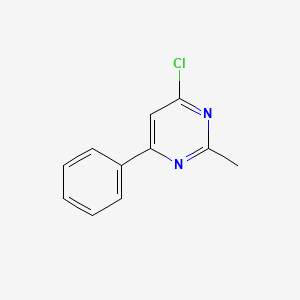

4-Chloro-2-methyl-6-phenylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-6-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-13-10(7-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRVYJDOHARDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-2-methyl-6-phenylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document elucidates the core chemical principles, step-by-step experimental protocols, and critical process parameters for the synthesis of this pyrimidine derivative. The primary synthesis route detailed herein involves a two-step process: the formation of a 2-methyl-6-phenylpyrimidin-4-ol intermediate, followed by a robust chlorination reaction. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic strategies for pyrimidine-based molecules.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including nucleic acids, vitamins, and a multitude of pharmaceuticals.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, in particular, is a valuable intermediate in the synthesis of more complex molecules, owing to the reactive chlorine atom at the 4-position which can be readily displaced by various nucleophiles.[3] This reactivity profile makes it a versatile building block for the development of novel therapeutic agents and functional materials.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and efficient synthesis of this compound is achieved through a two-step reaction sequence. This strategy is predicated on the initial construction of the pyrimidine ring to form 2-methyl-6-phenylpyrimidin-4-ol, which is subsequently converted to the target chloro-derivative.

Figure 1: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol

The initial and crucial step in this synthetic sequence is the construction of the pyrimidine ring. This is typically achieved through the condensation of a β-dicarbonyl compound with an amidine. In this specific synthesis, benzoylacetone serves as the three-carbon building block, and acetamidine provides the N-C-N fragment.

Principle of the Reaction

The reaction proceeds via a cyclocondensation mechanism. The basic conditions facilitate the deprotonation of the active methylene group of benzoylacetone, which then undergoes a nucleophilic attack on the carbon atom of acetamidine. Subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic pyrimidine ring.

Experimental Protocol

Materials:

-

Benzoylacetone

-

Acetamidine hydrochloride

-

Sodium ethoxide (or other suitable base)

-

Ethanol (anhydrous)

-

Hydrochloric acid (for neutralization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.

-

To this basic solution, add acetamidine hydrochloride and stir until it dissolves.

-

Add benzoylacetone dropwise to the reaction mixture.

-

The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with dilute hydrochloric acid to precipitate the product.

-

The solid product, 2-methyl-6-phenylpyrimidin-4-ol, is collected by filtration, washed with cold water, and dried.[4]

Step 2: Chlorination of 2-Methyl-6-phenylpyrimidin-4-ol

The second step involves the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom. This is a critical transformation that activates the molecule for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose.[5][6]

Rationale for Reagent Selection

Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, making it highly effective for the conversion of heteroaromatic hydroxyl compounds to their corresponding chloro derivatives. The reaction is typically driven to completion by heating.

Experimental Protocol

Materials:

-

2-Methyl-6-phenylpyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)

-

Dichloromethane (or other suitable solvent)

-

Ice-water

-

Sodium bicarbonate solution

Procedure:

-

In a fume hood, a mixture of 2-methyl-6-phenylpyrimidin-4-ol and phosphorus oxychloride is carefully prepared in a round-bottom flask equipped with a reflux condenser.[6] A small amount of N,N-dimethylaniline can be added.

-

The reaction mixture is heated under reflux for a few hours.[5] The reaction progress is monitored by TLC.

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The reaction mixture is then cooled in an ice bath and cautiously poured onto crushed ice to quench the remaining POCl₃.

-

The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be purified by column chromatography or recrystallization.

Alternative Synthetic Routes

While the two-step process described above is the most common, other methods for the synthesis of substituted pyrimidines exist. One notable alternative involves the use of chalcones as starting materials.[7][8][9][10][11]

Synthesis from Chalcones

Chalcones, which are α,β-unsaturated ketones, can react with amidines in the presence of a base to form dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines.[8][9] For the synthesis of 2-methyl-6-phenylpyrimidin-4-ol, a suitably substituted chalcone would be required.

Figure 2: Generalized pathway for pyrimidine synthesis from chalcones.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Step |

| 2-Methyl-6-phenylpyrimidin-4-ol | C₁₁H₁₀N₂O | 186.21 | Cyclocondensation of benzoylacetone and acetamidine |

| This compound | C₁₁H₉ClN₂ | 204.66 | Chlorination of the pyrimidinol with POCl₃ |

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of heterocyclic chemistry. The two-step approach involving the formation of a pyrimidinol intermediate followed by chlorination offers a reliable and scalable route to this valuable synthetic building block. Understanding the nuances of each reaction step, from the choice of reagents to the optimization of reaction conditions, is paramount for achieving high yields and purity. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this compound and utilize it in their drug discovery and materials science endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-METHYL-6-PHENYLPYRIMIDIN-4-OL 1G - OR9874-1G [dabos.com]

- 5. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | 1114597-04-4 | Benchchem [benchchem.com]

- 6. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 7. [PDF] Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Semantic Scholar [semanticscholar.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. scispace.com [scispace.com]

- 10. Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Physicochemical Properties of Chloro-Methyl-Phenylpyrimidine Isomers

A Note to the Researcher: The compound of interest, 4-Chloro-2-methyl-6-phenylpyrimidine (CAS No. 2915-15-3), is a specific isomer of a substituted pyrimidine. In the course of this technical review, it has become apparent that publicly available experimental data for this exact isomer is limited. However, a closely related isomer, 4-Chloro-6-methyl-2-phenylpyrimidine (CAS No. 29509-92-0), has more extensive, albeit still incomplete, characterization data. This guide will therefore focus on the physicochemical properties of the latter, more documented isomer, providing a valuable reference point for researchers in the field. It is crucial to acknowledge this distinction in any experimental design or interpretation of data.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, forming the core structure of numerous biologically active molecules. Their physicochemical properties are pivotal in determining their pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed overview of the known physicochemical characteristics of 4-Chloro-6-methyl-2-phenylpyrimidine, offering insights into its molecular structure, solubility, and spectral properties. Furthermore, it outlines robust experimental protocols for the determination of key parameters, empowering researchers to conduct their own characterization studies.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers.

Caption: Key identifiers for 4-Chloro-6-methyl-2-phenylpyrimidine.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Chloro-6-methyl-2-phenylpyrimidine is presented below. This table combines experimentally determined values with computationally predicted data, providing a comprehensive profile.

| Property | Value | Source (Type) |

| Molecular Weight | 204.65 g/mol | PubChem (Computed)[1] |

| Boiling Point | 324.5 ± 22.0 °C at 760 mmHg | ECHEMI (Predicted)[2] |

| Melting Point | Not available | - |

| Solubility | 0.3 µg/mL (at pH 7.4) | PubChem (Experimental)[1] |

| logP (XLogP3) | 3.2 | PubChem (Computed)[1] |

| pKa | Not available | - |

Spectral Data

Spectroscopic analysis is essential for structural elucidation and purity assessment.

-

Mass Spectrometry (GC-MS): Experimental GC-MS data is available and shows a molecular ion peak consistent with the compound's molecular weight. The top five peaks observed are at m/z values of 169, 204, 77, 206, and 103.[1]

Synthesis Overview

The synthesis of chloro-substituted phenylpyrimidines can be achieved through various synthetic routes. One common approach involves the condensation of a β-diketone or a related precursor with benzamidine to form a hydroxypyrimidine, followed by chlorination using an agent like phosphorus oxychloride (POCl₃).

Caption: A simplified schematic of a common synthetic route.

Experimental Protocols: A Practical Guide

For researchers requiring empirical data, the following section provides detailed, step-by-step methodologies for determining key physicochemical properties.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Principle: The sample is heated at a controlled rate, and the temperature range over which the solid-to-liquid phase transition occurs is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline 4-Chloro-6-methyl-2-phenylpyrimidine is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

-

For a more precise measurement, the apparatus is heated to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Causality in Experimental Choices:

-

Fine Grinding: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Crucial for allowing the system to remain in thermal equilibrium, providing an accurate measurement of the phase transition temperature.

Determination of Aqueous Solubility (Thermodynamic Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a given solvent at a specific temperature and is a vital parameter in drug development.

Principle: An excess of the solid compound is equilibrated with the solvent of interest until saturation is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Apparatus and Reagents:

-

Scintillation vials or similar sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Reference standard of 4-Chloro-6-methyl-2-phenylpyrimidine

Procedure:

-

Sample Preparation: An excess amount of solid 4-Chloro-6-methyl-2-phenylpyrimidine is added to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: The vials are sealed and placed on an orbital shaker in a temperature-controlled environment for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.

-

Quantification (HPLC):

-

A standard stock solution of the compound is prepared in a suitable organic solvent (e.g., acetonitrile) and used to create a series of calibration standards by dilution.

-

The filtered sample and the calibration standards are injected into the HPLC system.

-

The peak area of the compound in the sample is compared to the calibration curve to determine its concentration.

-

-

Data Reporting: The solubility is reported in units such as µg/mL or µM.

Self-Validating System:

-

Visual Confirmation of Excess Solid: Ensures that the solution is saturated.

-

Time to Equilibrium Study: It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

Caption: Experimental workflow for thermodynamic solubility determination.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Chloro-2-methyl-6-phenylpyrimidine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of nucleobases in DNA and RNA and appearing in a vast array of therapeutic agents with diverse biological activities.[1][2][3][4][5] The strategic functionalization of this privileged scaffold allows for the fine-tuning of physicochemical properties and biological targets. 4-Chloro-2-methyl-6-phenylpyrimidine is a key intermediate, providing a structural basis for the design and synthesis of novel drug candidates.[6] Its characterization is not merely an academic exercise but a critical step in quality control and the rational design of new chemical entities. This guide provides a comprehensive framework for the synthesis, purification, and rigorous structural elucidation of this compound, reflecting the self-validating systems required in drug development.

Part 1: Synthesis and Purity Assessment

The journey to structural elucidation begins with the synthesis of the target compound, followed by a stringent assessment of its purity. Impurities, which can arise from starting materials, byproducts, or degradation, can confound analytical data and impact biological efficacy and safety.[7][8][9]

Synthesis Pathway: A Two-Step Approach

A common and efficient route to this compound involves a two-step process: initial formation of a hydroxypyrimidine intermediate, followed by chlorination.

Step 1: Pyrimidine Ring Formation The synthesis commences with the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. For the target molecule, the reaction of ethyl benzoylacetate with acetamidine hydrochloride in the presence of a base like sodium ethoxide is a viable route to form the 2-methyl-6-phenylpyrimidin-4(3H)-one intermediate.[10]

Step 2: Chlorination The resulting hydroxypyrimidine is then converted to the target 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).[10][11]

Experimental Protocol: Synthesis

Materials:

-

2-methyl-6-phenylpyrimidin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Organic base (e.g., N,N-diethylaniline)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a stirred solution of 2-methyl-6-phenylpyrimidin-4(3H)-one in a suitable solvent, slowly add phosphorus oxychloride at a controlled temperature.[10][11]

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

-

Cool the mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.[10]

Purity Determination: A Multi-faceted Approach

Purity is not an absolute value but a profile determined by a suite of analytical techniques. For pharmaceutical intermediates, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the gold standards for assessing purity and identifying impurities.[7][12]

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase.

-

Utility: Provides quantitative data on the purity of the compound and can detect non-volatile impurities.

-

Expected Result: A single major peak with a purity level typically exceeding 98% is desired for subsequent characterization and use in drug development.

Differential Scanning Calorimetry (DSC)

-

Principle: DSC can be used to determine the purity of crystalline substances by analyzing their melting behavior. Impurities broaden the melting peak and lower the melting point.[9]

-

Pre-requisites: This method is suitable for crystalline materials with a purity of >98% that do not decompose upon melting.[9]

Part 2: Structural Elucidation Workflow

Once the purity of this compound has been established, a combination of spectroscopic and spectrometric techniques is employed to confirm its molecular structure.

Workflow Diagram: Structural Elucidation

Caption: A logical workflow for the synthesis, purification, and structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound.[13]

-

Expected Molecular Ion: For this compound (C₁₁H₉ClN₂), the expected monoisotopic mass is approximately 204.0454 g/mol .[14]

-

Isotopic Pattern of Chlorine: A key feature in the mass spectrum will be the presence of an M+2 peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[15][16][17] This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M+) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2), separated by 2 m/z units.[15][16][17] This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[13][18][19]

¹H NMR Spectroscopy

-

Principle: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

-

Expected ¹H NMR Spectrum of this compound:

-

Phenyl Protons (C₆H₅): A multiplet integrating to 5 protons, likely in the aromatic region (δ 7.4-8.2 ppm). The exact chemical shifts will depend on the electronic effects of the pyrimidine ring.

-

Pyrimidine Proton (H5): A singlet integrating to 1 proton. Its chemical shift will be influenced by the adjacent chloro and phenyl groups.

-

Methyl Protons (CH₃): A singlet integrating to 3 protons, typically in the upfield region (δ 2.0-3.0 ppm).

-

¹³C NMR Spectroscopy

-

Principle: ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment.

-

Expected ¹³C NMR Spectrum of this compound:

-

Phenyl Carbons: Several signals in the aromatic region (δ 120-140 ppm). The carbon attached to the pyrimidine ring will be a quaternary carbon.

-

Pyrimidine Carbons: Four distinct signals for the pyrimidine ring carbons. The carbon bearing the chlorine atom (C4) will be significantly downfield.

-

Methyl Carbon: A single signal in the upfield region (δ 20-30 ppm).

-

2D NMR Techniques (COSY, HSQC, HMBC)

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.[18][19]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the entire molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2]

-

Expected IR Absorptions:

-

Aromatic C-H stretch: ~3050-3100 cm⁻¹

-

C=C and C=N stretching (aromatic rings): ~1450-1600 cm⁻¹

-

C-Cl stretch: ~700-800 cm⁻¹[2]

-

Single-Crystal X-ray Diffraction

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the definitive, unambiguous 3D structure of the molecule in the solid state.[1][4][20][21][22] This technique reveals precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[1]

Summary of Expected Analytical Data

| Technique | Parameter | Expected Value/Observation |

| Molecular Formula | - | C₁₁H₉ClN₂ |

| Molecular Weight | - | 204.65 g/mol [14] |

| Mass Spectrometry | Molecular Ion (M+) | m/z ~204 |

| Isotopic Peak (M+2) | m/z ~206 (approx. 1/3 intensity of M+)[15][16] | |

| ¹H NMR | Phenyl Protons | Multiplet, 5H, δ ~7.4-8.2 ppm |

| Pyrimidine Proton | Singlet, 1H | |

| Methyl Protons | Singlet, 3H, δ ~2.0-3.0 ppm | |

| ¹³C NMR | Aromatic Carbons | Multiple signals, δ ~120-160 ppm |

| Methyl Carbon | Single signal, δ ~20-30 ppm | |

| IR Spectroscopy | Key Stretches | Aromatic C-H, C=C, C=N, C-Cl |

Conclusion

The structural analysis and characterization of this compound is a systematic process that relies on a suite of orthogonal analytical techniques. By following a logical workflow from synthesis and purification to comprehensive spectroscopic and spectrometric analysis, researchers can unequivocally confirm the identity, purity, and structure of this valuable chemical intermediate. This rigorous approach is fundamental to ensuring the quality and reliability of data in drug discovery and development, providing a solid foundation for the subsequent exploration of the compound's therapeutic potential.

References

- 1. What are the crystal structures of pyrimidine series compounds? - Blog [m.btcpharmtech.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 4-chloro-2-phenylpyrimidine_TargetMol [targetmol.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. Pharmaceutical Impurity Testing and Identification [intertek.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. echemi.com [echemi.com]

- 11. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 12. Identity determination and purity testing [chemcon.com]

- 13. benchchem.com [benchchem.com]

- 14. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. researchgate.net [researchgate.net]

- 20. journals.iucr.org [journals.iucr.org]

- 21. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]

- 22. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]

An In-depth Technical Guide to 4-Chloro-2-methyl-6-phenylpyrimidine (CAS No. 2915-15-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-6-phenylpyrimidine (CAS No. 2915-15-3), a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides an analysis of its spectroscopic data, outlines a representative synthetic protocol, and explores its applications in drug discovery and development. Safety and handling information is also included to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers utilizing this compound in the synthesis of novel therapeutic agents.

Chemical Identity and Physical Properties

This compound is a substituted pyrimidine with the chemical formula C₁₁H₉ClN₂.[1] Its structure features a central pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 2-position, and a phenyl group at the 6-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2915-15-3 | [2] |

| Molecular Formula | C₁₁H₉ClN₂ | [1] |

| Molecular Weight | 204.66 g/mol | [3] |

| Appearance | Solid | [4] |

| Boiling Point | 324.5 ± 22.0 °C at 760 mmHg (Predicted) | [5] |

| Solubility | 0.3 µg/mL at pH 7.4 | [1] |

| XLogP3 | 3.2 | [5] |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 204, corresponding to the molecular weight of the compound. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 206 with an intensity of approximately one-third of the molecular ion peak is also anticipated. Common fragmentation patterns may involve the loss of the chloro group or cleavage of the phenyl or methyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the pyrimidine ring proton, and the methyl protons. The phenyl protons would likely appear as a multiplet in the aromatic region (δ 7.0-8.5 ppm). The single proton on the pyrimidine ring would appear as a singlet, and the methyl protons would also present as a singlet, typically in the upfield region (δ 2.0-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would reveal signals for all eleven carbon atoms in the molecule. The carbons of the phenyl ring and the pyrimidine ring would resonate in the downfield aromatic region, while the methyl carbon would appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the pyrimidine and phenyl rings, and the C-Cl stretching vibration.

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis due to the reactivity of the chloro substituent. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Representative Synthetic Protocol

A common synthetic route to this compound involves the condensation of a β-dicarbonyl compound with acetamidine, followed by chlorination. A general procedure is outlined below:

Step 1: Synthesis of 2-methyl-6-phenylpyrimidin-4(3H)-one A mixture of a suitable β-ketoester, such as ethyl benzoylacetate, and acetamidine hydrochloride is refluxed in the presence of a base, like sodium ethoxide in ethanol.[5]

Step 2: Chlorination to this compound The resulting 2-methyl-6-phenylpyrimidin-4(3H)-one is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product.[5]

Diagram 1: General Synthetic Workflow

Caption: A two-step synthesis of this compound.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[6] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The reactive chloro group allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatives of substituted pyrimidines have been investigated for a variety of biological activities, including as antimicrobial and anticancer agents.[7] The specific substitution pattern of this compound provides a unique chemical space for the design of novel kinase inhibitors, receptor antagonists, and other targeted therapies.

Diagram 2: Role in Medicinal Chemistry

Caption: Application of this compound in generating compound libraries for drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Source: [1]

It is essential to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][8] Avoid the formation of dust and aerosols.[3] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] If inhaled, move to fresh air.[9]

Conclusion

This compound (CAS No. 2915-15-3) is a valuable and versatile building block for medicinal chemistry and drug discovery. Its reactive chloro group allows for the synthesis of a diverse range of substituted pyrimidines for biological screening. This guide provides essential information on its properties, synthesis, and handling to support its effective and safe use in research and development.

References

- 1. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2915-15-3 this compound AKSci 7019CD [aksci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | 142220-65-3 | Benchchem [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-chloro-2-methyl-6-phenylpyrimidine: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-chloro-2-methyl-6-phenylpyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, characterization, and explore its potential as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antifungal agents. This document is designed to be a practical resource, blending theoretical knowledge with actionable experimental insights.

Introduction to this compound

This compound is a substituted pyrimidine with the IUPAC name 4-chloro-6-methyl-2-phenylpyrimidine.[1] The pyrimidine core is a fundamental motif in numerous biologically active molecules, including several approved drugs. The specific substitution pattern of this compound—a chloro group at position 4, a methyl group at position 2, and a phenyl group at position 6—confers distinct chemical properties and potential for selective biological activity.

The presence of a chlorine atom at the 4-position is of particular synthetic utility, serving as a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of diverse chemical libraries for drug discovery. The methyl and phenyl groups at positions 2 and 6, respectively, play a crucial role in defining the molecule's steric and electronic properties, which in turn influence its binding affinity and selectivity for biological targets.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-chloro-6-methyl-2-phenylpyrimidine | [1] |

| CAS Number | 29509-92-0 | [1] |

| Molecular Formula | C₁₁H₉ClN₂ | [1] |

| Molecular Weight | 204.66 g/mol | |

| Appearance | Solid | [2] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. This involves the initial formation of the pyrimidine ring system, followed by a chlorination step. This synthetic strategy is adaptable and allows for the preparation of various analogs.

Step 1: Pyrimidine Ring Formation

The core pyrimidine structure is typically synthesized via a condensation reaction. A common and effective method involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine. For the synthesis of the precursor to our target molecule, 6-methyl-2-phenylpyrimidin-4(3H)-one, benzamidine is reacted with a suitable three-carbon component like ethyl acetoacetate.

Step 2: Chlorination

The hydroxyl group at the 4-position of the pyrimidine ring is then converted to a chloro group. This is a crucial step that activates the molecule for further functionalization. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 6-methyl-2-phenylpyrimidin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add benzamidine hydrochloride followed by the dropwise addition of ethyl acetoacetate.

-

Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl). The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-methyl-2-phenylpyrimidin-4(3H)-one.

Part 2: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, place the dried 6-methyl-2-phenylpyrimidin-4(3H)-one in a round-bottom flask.

-

Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Reaction: Heat the mixture under reflux for 2-4 hours. The reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate out.

-

Purification: The precipitate is collected by filtration, washed thoroughly with cold water, and then recrystallized from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure this compound.

Characterization

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Spectroscopic Data

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₉ClN₂), the expected molecular ion peaks would correspond to its isotopic pattern, with a prominent peak at m/z 204 and a smaller peak at m/z 206 (due to the ³⁷Cl isotope).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, a singlet for the pyrimidine ring proton, and a singlet for the methyl group protons. The chemical shifts will be influenced by the electronic environment of the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbon atoms of the pyrimidine and phenyl rings, as well as the methyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C=C stretching vibrations of the pyrimidine and phenyl rings, as well as C-H stretching and bending vibrations.

Biological Activity and Therapeutic Potential

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, mimicking the adenine core of ATP to competitively inhibit the enzyme's function. The strategic placement of substituents on the pyrimidine ring is a key strategy for achieving potency and selectivity.

Potential as a Kinase Inhibitor

The this compound structure serves as a valuable starting point for the development of kinase inhibitors. The chlorine atom at the 4-position is a key reactive handle for introducing various amine-containing side chains via nucleophilic aromatic substitution (SNAr). These side chains can extend into specific pockets of the kinase active site, thereby enhancing binding affinity and selectivity. A notable application of similar pyrimidine scaffolds is in the development of Aurora Kinase inhibitors, which are crucial regulators of mitosis and are often overexpressed in cancer.

Logical Relationship: From Scaffold to Kinase Inhibitor

Caption: A logical workflow for developing kinase inhibitors.

Potential Antifungal Activity

Derivatives of 2-phenylpyrimidine have also been investigated as potential antifungal agents.[2] A key target for many antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The phenylpyrimidine core can be designed to fit into the active site of CYP51, disrupting its function and leading to fungal cell death.

Signaling Pathway: Potential Antifungal Mechanism of Action

Caption: Potential mechanism of antifungal action via CYP51 inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,4,6-substituted pyrimidines is highly dependent on the nature and position of the substituents.[3][4][5]

-

The 4-Position: The chloro group at this position is not only a synthetic handle but can also contribute to binding interactions. Replacing it with different groups allows for the exploration of various binding pockets in the target protein.

-

The 2-Position: The methyl group at this position can influence the molecule's orientation within a binding site. Modifications at this position can be used to fine-tune selectivity.

-

The 6-Position: The phenyl group at this position can engage in hydrophobic or π-stacking interactions with amino acid residues in the active site of a target enzyme. Substitution on this phenyl ring can further optimize these interactions and improve potency.

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with significant potential in drug discovery. Its straightforward synthesis and the reactivity of the 4-chloro position make it an attractive scaffold for the generation of diverse chemical libraries. While direct biological data for this specific compound is limited, the well-documented activities of related pyrimidine derivatives, particularly as kinase inhibitors and antifungal agents, provide a strong rationale for its further investigation.

Future research should focus on the synthesis of a focused library of derivatives by exploiting the reactivity of the 4-chloro group. These compounds should then be screened against a panel of kinases and fungal strains to identify promising lead candidates. Detailed structural biology studies, such as X-ray crystallography of ligand-protein complexes, will be invaluable for understanding the molecular basis of their activity and for guiding further lead optimization efforts.

References

- 1. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 4. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-methyl-6-phenylpyrimidine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for the characterization of 4-Chloro-2-methyl-6-phenylpyrimidine, a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1] Understanding the physicochemical properties, particularly solubility and stability, of novel derivatives like this compound is a critical step in early-stage drug discovery and development. It dictates formulation strategies, storage conditions, and ultimately, the therapeutic potential of the compound.

Initial literature and database searches indicate that while the synthesis of this compound is documented, comprehensive experimental data on its solubility and stability are not widely published.[2][3] This guide, therefore, is designed to provide researchers with the foundational knowledge and detailed experimental protocols necessary to conduct a thorough evaluation of these critical parameters. We will draw upon established methodologies for characterizing similar heterocyclic compounds and pyrimidine derivatives to provide a robust, scientifically-grounded approach.

Part 1: Physicochemical Characterization and Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability. The pyrimidine ring, being polar in nature, suggests that its derivatives may exhibit varied solubility depending on the nature and position of their substituents.[4][5] The presence of a chloro group, a methyl group, and a phenyl group on the pyrimidine core of the target molecule will create a unique electronic and steric environment influencing its interaction with different solvents.

Predicted Physicochemical Properties

While experimental data is sparse, we can infer some properties based on the structure and comparison with analogs like 4-Chloro-6-methyl-2-phenylpyrimidine.[6]

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₁H₉ClN₂ | Based on chemical structure. |

| Molecular Weight | 204.66 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Typical for similar pyrimidine derivatives.[4] |

| Aqueous Solubility | Expected to be low | The presence of the phenyl group and the chloro substituent likely decreases aqueous solubility. A close analog, 4-chloro-6-methyl-2-phenylpyrimidine, has a reported solubility of 0.3 µg/mL at pH 7.4.[6][7] |

| Organic Solvent Solubility | Higher solubility expected in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM) | Based on general solubility trends for heterocyclic compounds.[8] |

Experimental Workflow for Solubility Assessment

A systematic approach is required to determine the solubility profile of this compound in various media relevant to pharmaceutical development.

Caption: Workflow for determining the solubility of this compound.

Detailed Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (purity >98%)

-

Selection of solvents:

-

Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)

-

Methanol, Ethanol

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After shaking, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.[9]

-

Calculate the solubility in mg/mL or µg/mL.

Part 2: Stability Assessment

Evaluating the stability of a potential drug candidate is crucial for ensuring its safety, efficacy, and shelf-life.[10][11] The chloro substituent at the 4-position of the pyrimidine ring is a potential site for nucleophilic substitution, particularly hydrolysis.[12][13] Therefore, a comprehensive stability study should investigate the effects of pH, temperature, and light.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Caption: Experimental workflow for forced degradation studies.

Protocol: Hydrolytic Stability

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Procedure:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media.

-

Incubate the solutions at a controlled temperature (e.g., 50°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Neutralize the aliquots if necessary.

-

Analyze the samples using a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect any degradation products. The chloro group at the 4-position is susceptible to hydrolysis, which would likely yield the corresponding 2-methyl-6-phenylpyrimidin-4-ol.[12][13]

Protocol: Thermal Stability

Objective: To assess the stability of the compound under elevated temperatures in both solid and solution states.

Methodologies:

-

Solid-State Thermal Stability (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC):

-

TGA measures the change in mass of a sample as a function of temperature, identifying the onset of thermal decomposition.[11][14][15]

-

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing melting points, phase transitions, and decomposition events.[10][14][15]

-

-

Solution-State Thermal Stability:

-

Prepare a solution of the compound in a suitable solvent.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Analyze samples at various time points by HPLC to monitor for degradation.

-

Protocol: Photostability

Objective: To determine the light sensitivity of the compound according to ICH Q1B guidelines.[16][17][18][19][20]

Procedure:

-

Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16]

-

A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.[16]

-

After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

-

Compare the results to determine the extent of photodegradation. Any significant change in purity or the appearance of new peaks in the chromatogram of the exposed sample indicates photosensitivity.

Part 3: Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound and its potential degradants.

| Technique | Application | Key Information Provided |

| HPLC-UV | Purity assessment, quantification in solubility and stability studies. | Retention time, peak area (for concentration), detection of impurities/degradants.[21] |

| LC-MS/MS | Identification of unknown degradation products. | Molecular weight and fragmentation patterns of the parent compound and its degradants.[21] |

| NMR (¹H and ¹³C) | Structural confirmation of the synthesized compound and characterization of major degradants. | Chemical structure and connectivity of atoms.[21] |

| FTIR | Identification of functional groups. | Confirms the presence of key chemical bonds in the molecule.[21] |

Conclusion

While specific experimental data for this compound is not extensively available in the public domain, this guide provides a comprehensive and scientifically rigorous framework for its characterization. By following the detailed protocols for solubility and stability assessment, researchers can generate the critical data needed to advance this compound through the drug discovery pipeline. The methodologies outlined herein are based on established principles and regulatory guidelines, ensuring the generation of reliable and interpretable results. Further investigation into this and similar pyrimidine derivatives will continue to enrich our understanding of their therapeutic potential.

References

- 1. heteroletters.org [heteroletters.org]

- 2. 2915-15-3 this compound AKSci 7019CD [aksci.com]

- 3. echemi.com [echemi.com]

- 4. scialert.net [scialert.net]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. akjournals.com [akjournals.com]

- 15. Pharmaceutical Thermal Stability Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. m.youtube.com [m.youtube.com]

- 18. ikev.org [ikev.org]

- 19. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. benchchem.com [benchchem.com]

An In-Depth Spectroscopic Guide to 4-Chloro-2-methyl-6-phenylpyrimidine: Elucidation for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Chloro-2-methyl-6-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published experimental spectra for this specific isomer, this document leverages established spectroscopic principles and data from closely related analogues to present a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not only spectral assignments but also the causal logic behind the expected spectroscopic behavior, thereby facilitating the identification and characterization of this molecule in a laboratory setting.

Introduction: The Significance of Spectroscopic Characterization

This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold that is a cornerstone in the development of a wide array of pharmaceuticals and functional materials. The precise arrangement of substituents on the pyrimidine ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and chemical reactivity. Therefore, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS provide a detailed molecular fingerprint, making them indispensable tools for chemists.

This guide focuses on the specific isomer where the methyl group is at the 2-position and the phenyl group is at the 6-position. It is crucial to distinguish this from its isomer, 4-chloro-6-methyl-2-phenylpyrimidine, as the substituent placement significantly alters the spectroscopic output.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound forms the basis for all spectroscopic predictions. The interplay between the electron-withdrawing chloro group, the electron-donating methyl group, and the resonant phenyl ring creates a unique electronic environment that is reflected in its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the scarcity of published experimental data for this compound, the following assignments are predicted based on established chemical shift principles and data from analogous substituted pyrimidines. The complexity of substituted pyrimidine NMR spectra often arises from complex spin-spin coupling and the influence of substituents on the electronic environment[1].

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to be characterized by distinct signals for the methyl, pyrimidine, and phenyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~ 2.6 | Singlet | 3H | -CH₃ (at C2) | The methyl group is attached to the pyrimidine ring and is expected to appear as a singlet in this region. |

| ~ 7.3 | Singlet | 1H | Pyrimidine-H (at C5) | This proton is on the pyrimidine ring, and its chemical shift is influenced by the adjacent chloro and phenyl groups. |

| ~ 7.4 - 7.6 | Multiplet | 3H | Phenyl-H (meta, para) | Protons on the phenyl ring further from the pyrimidine core. |

| ~ 8.0 - 8.2 | Multiplet | 2H | Phenyl-H (ortho) | These protons are ortho to the pyrimidine ring and are deshielded due to the ring's anisotropic effect. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The carbon NMR will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 25 | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

| ~ 115 | C5 | The carbon bearing the lone pyrimidine proton, shielded by the adjacent nitrogen but influenced by the chloro and phenyl groups. |

| ~ 128 - 131 | Phenyl CHs | Aromatic carbons of the phenyl ring. |

| ~ 135 | Phenyl C (quaternary) | The carbon of the phenyl ring attached to the pyrimidine. |

| ~ 160 | C4 | The carbon atom bonded to the electronegative chlorine atom is expected to be significantly deshielded. |

| ~ 165 | C6 | The carbon atom bonded to the phenyl group. |

| ~ 170 | C2 | The carbon atom bonded to the methyl group and flanked by two nitrogen atoms. |

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3050 - 3100 | C-H stretch | Aromatic (Phenyl & Pyrimidine) | Characteristic stretching vibrations for sp² C-H bonds. |

| ~ 2950 - 3000 | C-H stretch | Aliphatic (-CH₃) | Stretching vibrations for the methyl group's sp³ C-H bonds. |

| ~ 1550 - 1600 | C=N and C=C stretch | Pyrimidine ring | These absorptions are characteristic of the pyrimidine ring system. |

| ~ 1450 - 1500 | C=C stretch | Phenyl ring | Aromatic ring stretching vibrations. |

| ~ 1000 - 1100 | C-Cl stretch | Aryl-Chloride | The stretching vibration of the carbon-chlorine bond. |

| ~ 700 - 800 | C-H bend | Aromatic (out-of-plane) | Bending vibrations indicative of the substitution pattern on the phenyl ring. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Molecular Formula: C₁₁H₉ClN₂ Molecular Weight: 204.66 g/mol Exact Mass: 204.0454 g/mol

Experimental Mass Spectrum of 4-Chloro-6-methyl-2-phenylpyrimidine

The following data is from the GC-MS of the isomer, 4-Chloro-6-methyl-2-phenylpyrimidine.

| m/z | Relative Intensity (%) |

| 206 | 25 |

| 204 | 69 |

| 169 | 99.99 |

| 103 | 23 |

| 77 | 26 |

Data sourced from PubChem (CID: 598255).[2]

Interpretation:

-

m/z 204 & 206: These peaks represent the molecular ion [M]⁺ and its isotopic peak [M+2]⁺. The approximate 3:1 ratio of their intensities is characteristic of a molecule containing one chlorine atom.

-

m/z 169: This is the base peak, likely resulting from the loss of a chlorine radical followed by the loss of a hydrogen atom, or the loss of HCl.

-

m/z 103: This fragment could correspond to the benzonitrile cation [C₆H₅CN]⁺.

-

m/z 77: This peak is characteristic of the phenyl cation [C₆H₅]⁺.

Caption: A plausible fragmentation pathway for chlorophenylpyrimidine isomers.

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectroscopic data for compounds like this compound.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Homogenization: Vortex or sonicate the sample until it is completely dissolved.

-

Acquisition: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard instrument parameters. A ¹H experiment typically requires 16-64 scans, while a ¹³C experiment may require several hundred to thousands of scans for adequate signal-to-noise.

-

Validation: The presence of a residual solvent peak in the ¹H NMR spectrum serves as an internal chemical shift reference.

FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

-

Validation: The absence of broad O-H and strong C=O bands (unless expected) confirms the sample's purity from water and carbonyl-containing impurities.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

-

Separation and Ionization: The compound will be vaporized and separated on the GC column before entering the Mass Spectrometer, where it will be ionized (typically by Electron Ionization - EI).

-

Data Acquisition: The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record their abundance.

-

Validation: The presence of the characteristic isotopic pattern for chlorine in the molecular ion peak validates the elemental composition.

Conclusion

This technical guide provides a detailed, albeit largely predictive, spectroscopic analysis of this compound. By integrating fundamental principles of spectroscopy with comparative data from analogous structures, we have constructed a reliable framework for the identification and characterization of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any predictive analysis, experimental verification remains the ultimate standard for structural confirmation. This guide serves as a foundational resource to aid researchers in that endeavor.

References

The Pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activities of Pyrimidine Derivatives

Authored by Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Pyrimidine Nucleus

The pyrimidine ring, a foundational six-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous and indispensable scaffold in the chemistry of life.[1] Its presence at the heart of the nucleobases cytosine, thymine, and uracil underscores its fundamental role in the structure and function of DNA and RNA.[2] Beyond the genetic code, the pyrimidine motif is integral to essential biomolecules such as thiamine (vitamin B1) and various coenzymes, highlighting its deep entanglement with cellular metabolism and enzymatic processes.[1] This inherent biological relevance has not gone unnoticed by medicinal chemists. The pyrimidine core is considered a "privileged scaffold," a structural framework that is capable of providing ligands for more than one type of receptor or enzyme target. This versatility has propelled the development of a vast and diverse arsenal of therapeutic agents across a wide spectrum of diseases.[2] Pyrimidine derivatives have demonstrated remarkable pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[3][4] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the multifaceted biological activities of pyrimidine derivatives. We will delve into the core mechanisms of action, present quantitative data, detail key experimental protocols, and visualize the intricate signaling pathways and workflows that underpin their therapeutic potential.

I. Anticancer Activity: Targeting the Engines of Malignant Proliferation

The fight against cancer has been significantly advanced by the development of targeted therapies, many of which are built upon the pyrimidine scaffold. These compounds exert their anticancer effects through various mechanisms, most notably by inhibiting key enzymes that drive cancer cell growth, proliferation, and survival.[2][5]

A. Mechanism of Action: Taming Uncontrolled Cell Growth

A primary strategy in pyrimidine-based anticancer drug design is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[5]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: EGFR and VEGFR are tyrosine kinases that play pivotal roles in tumor growth, angiogenesis, and metastasis.[6][7] Many pyrimidine derivatives, particularly those with a fused ring system like pyrrolo[2,3-d]pyrimidines, function as ATP-competitive inhibitors of EGFR and VEGFR.[6] By binding to the ATP-binding pocket of the kinase domain, these compounds block the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[7] This disruption of signaling ultimately leads to a reduction in cell proliferation and the induction of apoptosis.[8]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of serine/threonine kinases that control the progression of the cell cycle. Their aberrant activity is a hallmark of many cancers. Pyrimidine-based inhibitors have been developed to target specific CDKs, such as CDK2, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent apoptosis.[9][10]

B. Structure-Activity Relationship (SAR): The Blueprint for Potency and Selectivity

The efficacy of pyrimidine-based kinase inhibitors is intricately linked to their chemical structure. Key SAR insights include:

-

The Hinge-Binding Motif: The pyrimidine core often serves as a scaffold to present specific pharmacophoric features that interact with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

-

Substitutions at the 4- and 5-positions: Modifications at these positions of the pyrimidine ring are crucial for modulating potency and selectivity. For instance, in many EGFR inhibitors, a substituted aniline at the 4-position is a common feature that occupies the hydrophobic pocket of the ATP-binding site.[7]

-

Fused Ring Systems: The fusion of other heterocyclic rings, such as pyrrole, pyridine, or pyrazole, to the pyrimidine core can enhance binding affinity and introduce additional points of interaction with the target kinase, often leading to increased potency and altered selectivity profiles.[7][11]

C. Experimental Protocols

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][12][13]

-

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.

-

Step-by-Step Protocol: [3][12][13][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.[15][16][17][18][19]

-

Principle: The assay quantifies the phosphorylation of a specific substrate by the EGFR kinase. The inhibition of this phosphorylation by a test compound is measured, often using methods like fluorescence, luminescence, or radioactivity.

-

Step-by-Step Protocol (Luminescent Assay): [16][19]

-

Reagent Preparation: Prepare solutions of recombinant human EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

-

Compound Dilution: Prepare serial dilutions of the pyrimidine derivative in the assay buffer.

-

Kinase Reaction: In a 96-well plate, combine the EGFR enzyme, the test compound, and the substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity). This is often a coupled enzyme system that generates a luminescent signal.

-

Luminescence Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of EGFR activity for each compound concentration and determine the IC50 value.

-

D. Quantitative Data: A Snapshot of Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative pyrimidine derivatives.

| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile | Compound 10b | HepG2 | 3.56 | [8] |

| Pyrimidine-5-carbonitrile | Compound 10b | A549 | 5.85 | [8] |

| Pyrimidine-5-carbonitrile | Compound 10b | MCF-7 | 7.68 | [8] |

| Pyrazolo[3,4-d]pyrimidine | Compound 15 | Various | 1.18 - 8.44 | [11] |

E. Visualizing the Anticancer Mechanism

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

II. Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[19][20][21]

A. Mechanism of Action: Disrupting Essential Bacterial Processes

Pyrimidine-based antimicrobials employ diverse mechanisms to thwart microbial growth:

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids.[22][23] Pyrimidine derivatives, particularly 2,4-diaminopyrimidines, can act as competitive inhibitors of DHFR, leading to the depletion of tetrahydrofolate and subsequent arrest of bacterial growth.[16][22]

-